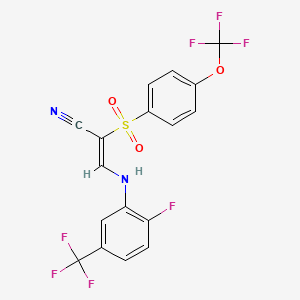

3-((2-Fluoro-5-(trifluoromethyl)phenyl)amino)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile

Description

This compound features a prop-2-enenitrile backbone substituted with:

- A 2-fluoro-5-(trifluoromethyl)phenylamino group, derived from 2-fluoro-5-(trifluoromethyl)aniline (C₇H₅F₄N; molar mass 179.11 g/mol) .

- A 4-(trifluoromethoxy)phenylsulfonyl group, contributing electron-withdrawing properties and metabolic stability.

Properties

IUPAC Name |

(Z)-3-[2-fluoro-5-(trifluoromethyl)anilino]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F7N2O3S/c18-14-6-1-10(16(19,20)21)7-15(14)26-9-13(8-25)30(27,28)12-4-2-11(3-5-12)29-17(22,23)24/h1-7,9,26H/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBUXUHUVVVMSU-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C(=CNC2=C(C=CC(=C2)C(F)(F)F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)/C(=C\NC2=C(C=CC(=C2)C(F)(F)F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F7N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((2-Fluoro-5-(trifluoromethyl)phenyl)amino)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile is a synthetic compound with significant potential in various biological applications. Its unique chemical structure, characterized by fluorinated phenyl groups and a nitrile functional group, suggests diverse biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C15H14F4N2O

- Molecular Weight : 314.28 g/mol

- CAS Number : [Not provided in the search results; typically required for identification]

Biological Activity Overview

The compound's biological activity has been studied in various contexts, particularly its effects on different biological systems and potential therapeutic applications.

Antidepressant Activity

Recent studies have highlighted the antidepressant-like effects of similar fluorinated compounds. For instance, compounds containing trifluoromethyl groups have shown modulation of the serotonergic and noradrenergic systems, which are crucial for mood regulation. A study indicated that such compounds could potentially lead to new antidepressant therapies due to their ability to influence serotonin receptors, particularly 5-HT1A and 5-HT3 receptors .

Anti-inflammatory Potential

Compounds with similar structures have been investigated for their anti-inflammatory properties. The inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation, has been a focal point. These compounds showed promise as selective mPGES-1 inhibitors, which could lead to new treatments for inflammatory diseases .

Study 1: Antidepressant-like Effects

A comparative study evaluated the antidepressant-like effects of various compounds similar to 3-((2-Fluoro-5-(trifluoromethyl)phenyl)amino)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile. The findings suggested significant activity in behavioral models such as the Forced Swim Test (FST) and Tail Suspension Test (TST), indicating potential for development into antidepressants .

| Compound | Test | Result |

|---|---|---|

| CF3SePB | FST | Significant reduction in immobility time |

| CF3SePB | TST | Similar results as above |

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of fluorinated compounds. The evaluation of mPGES-1 inhibition revealed that these compounds could effectively reduce inflammation markers in vitro, suggesting a pathway for therapeutic use against inflammatory conditions .

| Compound | IC50 (μM) | Inhibition (%) |

|---|---|---|

| Compound A | 25 | 80 |

| Compound B | 15 | 90 |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Electronic Effects :

- The target compound’s trifluoromethoxy (-OCF₃) group offers superior metabolic stability compared to chlorophenyl () or nitro () substituents, which may undergo enzymatic reduction or hydrolysis .

- Sulfonyl vs. Sulfonamide : The target’s sulfonyl group is less acidic than sulfonamides (), reducing ionization at physiological pH and enhancing membrane permeability .

Heterocyclic Influence :

- Rigid heterocycles (e.g., benzimidazole in ) improve target affinity but reduce synthetic accessibility compared to the target’s simpler enenitrile scaffold .

Reactivity :

- The enenitrile moiety in the target and compounds may act as a Michael acceptor, enabling covalent bond formation with cysteine residues in enzymes (e.g., kinases) .

Thermal and Chemical Stability :

- Fluorinated aromatic systems (e.g., -CF₃ in the target and compounds) resist oxidative degradation, as evidenced by high melting points (e.g., 225–227°C in ) and stability in aqueous/organic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.